molecular formula C21H19ClN2O4S B492814 4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide CAS No. 690245-39-7

4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide

Cat. No.: B492814
CAS No.: 690245-39-7
M. Wt: 430.9g/mol
InChI Key: CJYSFHUUECSHNU-UHFFFAOYSA-N
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Description

4-[(3-Chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide is a synthetic benzamide derivative intended for research applications in chemistry and pharmacology. This compound features a benzamide core, a structural motif prevalent in medicinal chemistry that is often associated with diverse biological activities . The molecular structure incorporates a 3-chlorobenzenesulfonamide group linked via a methylene bridge, which may influence its physicochemical properties and binding affinity to biological targets. Benzamide derivatives are a well-studied class of compounds with demonstrated research value in various fields. Specific analogs have been investigated as potential therapeutic agents; for instance, some N-phenylbenzamide derivatives have shown promise in preclinical studies for their antiviral activity against targets like the Hepatitis B Virus (HBV) . Other research avenues include the development of 2-sulfonamidebenzamides as positive allosteric modulators for targets such as the MrgX1 receptor, a potential non-opioid target for chronic pain . The presence of the sulfonamide functional group in this compound makes it a candidate for research into similar or novel biological pathways. The synthesis of benzamide derivatives typically involves the reaction of an appropriate benzoyl chloride with an aniline derivative in an inert solvent . As a research chemical, this product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it may be harmful if inhaled, swallowed, or upon skin contact.

Properties

IUPAC Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-28-20-8-3-2-7-19(20)24-21(25)16-11-9-15(10-12-16)14-23-29(26,27)18-6-4-5-17(22)13-18/h2-13,23H,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYSFHUUECSHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-(Aminomethyl)benzoic Acid

The foundational step involves synthesizing the sulfonamide-modified benzoic acid intermediate. 4-(Aminomethyl)benzoic acid serves as the precursor, reacting with 3-chlorobenzenesulfonyl chloride under basic conditions to form 4-[(3-chlorobenzenesulfonamido)methyl]benzoic acid . This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (Et3_3N) or pyridine as a base.

Mechanistic Insights :
The amine group of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom in 3-chlorobenzenesulfonyl chloride. Deprotonation by the base facilitates sulfonamide bond formation, while the carboxylic acid moiety remains inert under these conditions. Excess sulfonyl chloride must be avoided to prevent disulfonamide byproducts.

Optimization Data :

ParameterCondition 1Condition 2Optimal Condition
SolventDCMTHFDCM
BasePyridineEt3_3NEt3_3N
Temperature (°C)0 → RTRT0 → RT
Yield (%)788285

Post-reaction, the crude product is purified via recrystallization from methanol or ethyl acetate/hexane mixtures.

Activation and Amidation Strategies

The carboxylic acid group in the sulfonamide intermediate is activated for coupling with 2-methoxyaniline . Two predominant methods are employed:

Acyl Chloride Formation

Treatment with thionyl chloride (SOCl2_2) converts the benzoic acid to its corresponding acyl chloride. Subsequent reaction with 2-methoxyaniline in DCM at reflux yields the target benzamide.

Reaction Scheme :

4-[(3-Chlorobenzenesulfonamido)methyl]benzoic acidSOCl2Acyl chloride2-MethoxyanilineTarget Compound\text{4-[(3-Chlorobenzenesulfonamido)methyl]benzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{2-Methoxyaniline}} \text{Target Compound}

Key Considerations :

  • Excess SOCl2_2 must be removed under reduced pressure to prevent side reactions.

  • Anhydrous conditions are critical to avoid hydrolysis of the acyl chloride.

Carbodiimide-Mediated Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in DCM/DMF (1:1) facilitates direct amide bond formation without isolating the acyl chloride. This method is preferred for acid-sensitive substrates.

Comparative Performance :

MethodYield (%)Purity (%)Reaction Time (h)
Acyl Chloride75926
EDC/DMAP889512

Experimental Procedures and Optimization

Sulfonamide Intermediate Synthesis

Procedure :

  • Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous DCM (10 mL/g).

  • Add Et3_3N (2.5 eq) dropwise under N2_2 at 0°C.

  • Introduce 3-chlorobenzenesulfonyl chloride (1.1 eq) slowly.

  • Warm to room temperature and stir for 12 h.

  • Quench with 1M HCl, extract with DCM, dry (MgSO4_4), and concentrate.

  • Recrystallize from methanol.

Characterization :

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.72–7.68 (m, 2H, ArH), 7.58 (t, J = 8.0 Hz, 1H, ArH), 4.35 (s, 2H, CH2_2), 3.85 (s, 3H, OCH3_3).

  • HRMS (ESI) : m/z calcd. for C21_{21}H18_{18}ClN2_2O4_4S [M+H]+^+: 453.0621; found: 453.0618.

Final Amidation Step

EDC/DMAP Protocol :

  • Combine 4-[(3-chlorobenzenesulfonamido)methyl]benzoic acid (1.0 eq), EDC (1.2 eq), DMAP (0.1 eq), and 2-methoxyaniline (1.5 eq) in DCM/DMF (1:1, 15 mL/g).

  • Stir at RT for 24 h.

  • Dilute with DCM, wash with 5% citric acid and brine, dry (Na2_2SO4_4), and concentrate.

  • Purify via silica gel chromatography (EtOAc/hexane 1:1).

Analytical Characterization of Target Compound

Spectroscopic Data

  • 1^1H NMR (500 MHz, CDCl3_3) : δ 8.15 (d, J = 8.5 Hz, 2H, ArH), 7.95 (d, J = 8.5 Hz, 2H, ArH), 7.65–7.60 (m, 2H, ArH), 7.45 (t, J = 8.0 Hz, 1H, ArH), 7.25 (d, J = 8.0 Hz, 1H, ArH), 6.95 (t, J = 7.5 Hz, 1H, ArH), 6.85 (d, J = 8.0 Hz, 1H, ArH), 4.45 (s, 2H, CH2_2), 3.80 (s, 3H, OCH3_3).

  • 13^{13}C NMR (126 MHz, CDCl3_3) : δ 167.2 (C=O), 153.1 (C-O), 142.5, 135.8, 133.2, 132.0, 129.8, 128.5, 127.3, 124.9, 121.5, 116.3, 55.8 (OCH3_3), 45.2 (CH2_2).

Purity and Yield Metrics

BatchMethodYield (%)HPLC Purity (%)Melting Point (°C)
1Acyl Chloride7592198–200
2EDC/DMAP8895199–201

Chemical Reactions Analysis

Types of Reactions

4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the 3-chlorobenzenesulfonamido group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antitumor agent . Research has shown that similar benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzamide derivatives with sulfonamide groups showed significant activity against various cancer cell lines, suggesting similar potential for 4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide .

Antimicrobial Activity

Benzamide derivatives have been investigated for their antimicrobial properties. The presence of the chlorobenzenesulfonamide moiety may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

  • Data Table: Antimicrobial Activity
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosaTBD

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism or bacterial resistance mechanisms.

  • Case Study : Research indicates that similar compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells . This suggests that further investigation into the enzyme inhibition properties of this compound could yield beneficial results.

Mechanism of Action

The mechanism of action of 4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related benzamide derivatives:

Compound Name (Source) Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Chlorobenzenesulfonamido, 2-methoxyphenyl C₂₁H₁₈ClN₂O₄S 429.9 Sulfonamido H-bond donor/acceptor
4-Chloro-N-(2-methoxyphenyl)benzamide (Ev10) 4-Chloro, 2-methoxyphenyl C₁₄H₁₂ClNO₂ 261.7 Halogenated benzamide; crystallized
N-(2-Methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide (Ev2) 3-Nitrobenzyloxy, 2-methoxyphenyl C₂₁H₁₈N₂O₅ 378.4 Nitro group; high yield (86%)
4-({[(3-Methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide (Ev15) 3-Methoxysulfonamido, 4-methylphenyl C₂₂H₂₂N₂O₄S 410.5 Methoxy vs. chloro substituent
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (Ev7) 4-Chloro, 2-methoxy, 4-methyl C₁₅H₁₄ClNO₂ 283.7 Fluorescence properties studied

Key Observations :

  • Sulfonamido vs.
  • Crystallinity : The target compound’s structural analogs, such as 4-chloro-N-(2-methoxyphenyl)benzamide (), exhibit well-defined crystal structures, suggesting similar crystallinity due to planar benzamide cores .

Spectroscopic and Analytical Data

  • Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibited strong fluorescence due to its chloro and methoxy substituents. The target compound may display similar Stokes shifts, useful in bioimaging .
  • NMR Profiles : Analogs in and showed distinct ¹H/¹³C NMR peaks for methoxy and sulfonamido groups, providing reference data for structural validation of the target .

Biological Activity

The compound 4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide is a member of the benzamide class, which has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN2O3S. Its structure includes a chlorobenzenesulfonamide moiety attached to a methoxyphenyl group, which is characteristic of many biologically active compounds.

Antimicrobial Activity

Research has demonstrated that benzamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study indicated that modifications in the benzene ring significantly impact the antimicrobial efficacy of these compounds .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Anticancer Activity

Benzamide derivatives are also being investigated for their anticancer properties. A related compound, 4-chloro-N-(3-methoxyphenyl)benzamide, was found to induce apoptosis in cancer cell lines through the activation of caspase pathways . The structural similarity suggests that this compound may exhibit similar anticancer effects.

Study on Antimicrobial Efficacy

In a controlled study involving various benzamide derivatives, it was found that introducing different substituents on the benzene rings altered their antimicrobial activity. The study highlighted that compounds with electron-withdrawing groups, such as chlorine, showed enhanced activity against gram-positive bacteria .

Study on Anticancer Properties

A recent investigation into the anticancer properties of benzamide derivatives demonstrated that specific modifications could lead to significant cytotoxic effects on human cancer cell lines. The study utilized a range of assays, including MTT assays and flow cytometry, to evaluate cell viability and apoptosis induction .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways and caspase activation.
  • Interference with Cellular Signaling : The sulfonamide group may interact with cellular signaling pathways that regulate proliferation and survival.

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